
4-Iodo-5-methylpyridin-2-amine
Overview
Description
4-Iodo-5-methylpyridin-2-amine is an organic compound with the molecular formula C6H7IN2 It is a derivative of pyridine, characterized by the presence of an iodine atom at the fourth position, a methyl group at the fifth position, and an amino group at the second position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methylpyridin-2-amine typically involves the iodination of 5-methylpyridin-2-amine. One common method includes the following steps:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to form 2-chloro-5-methyl-4-nitropyridine.
Reduction: The nitro group is then reduced to an amino group, resulting in 2-chloro-5-methyl-4-aminopyridine.
Diazotization and Iodination: The amino group is diazotized and subsequently replaced with an iodine atom through an iodination reaction, yielding 2-chloro-4-iodo-5-methylpyridine.
Amination: Finally, the chlorine atom is replaced with an amino group to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of pressure reactors and specific catalysts, such as platinum, can improve the efficiency of the reduction and iodination steps .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Oxidation Products: Oxidation can yield pyridine N-oxides.
Reduction Products: Reduction can produce corresponding amines or dehalogenated compounds.
Scientific Research Applications
Pharmaceutical Development
4-Iodo-5-methylpyridin-2-amine serves as a crucial intermediate in the synthesis of several pharmaceuticals, especially those targeting cancer and bacterial infections. Its structural properties allow for modifications that enhance biological activity.
Key Findings:
- Anti-Cancer Agents: The compound has been involved in the development of novel anti-cancer agents through various synthetic routes, including Suzuki cross-coupling reactions, which facilitate the formation of pyridine-based derivatives with potential therapeutic effects .
- Antibiotics: It plays a role in synthesizing antibiotics by acting as a building block for more complex molecules that exhibit antibacterial properties .
Organic Synthesis
The compound is extensively used in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
Key Applications:
- Chemodivergent Synthesis: this compound is utilized in chemodivergent synthesis pathways to create N-(pyridin-2-yl)amides and other derivatives under mild conditions, promoting sustainability in chemical processes.
- Cross-Coupling Reactions: It is a participant in palladium-catalyzed Suzuki reactions, allowing for the efficient formation of carbon-carbon bonds necessary for synthesizing complex organic molecules.
Agricultural Chemicals
In agrochemical formulations, this compound contributes to developing effective pesticides and herbicides.
Benefits:
- Enhances crop protection by providing compounds that can disrupt pest metabolism or inhibit weed growth, thus improving agricultural yield and sustainability .
Material Science
The compound's unique chemical structure allows it to be used in creating advanced materials.
Applications:
- Polymers and Coatings: It is involved in synthesizing polymers that exhibit improved durability and resistance to environmental factors, making it suitable for various industrial applications .
Biochemical Research
This compound is significant in biochemical studies, particularly concerning enzyme interactions and signal transduction pathways.
Research Insights:
- Studies indicate its potential to modulate enzyme activity, particularly kinases involved in cellular processes such as proliferation and apoptosis. This modulation is critical for designing targeted therapies for cancer treatment .
Analytical Chemistry
The compound is also employed in analytical chemistry, where it aids in the detection and quantification of other chemical entities.
Techniques Used:
- Various analytical methods such as chromatography and spectroscopy utilize this compound to enhance sensitivity and specificity in detecting target compounds .
Data Table: Summary of Applications
Application Area | Specific Uses | Key Outcomes |
---|---|---|
Pharmaceutical Development | Synthesis of anti-cancer agents & antibiotics | Enhanced therapeutic efficacy |
Organic Synthesis | Chemodivergent synthesis & cross-coupling | Efficient formation of complex organic molecules |
Agricultural Chemicals | Development of pesticides & herbicides | Improved crop protection |
Material Science | Creation of durable polymers & coatings | Enhanced material performance |
Biochemical Research | Modulation of enzyme activity | Insights into cancer treatment mechanisms |
Analytical Chemistry | Detection & quantification techniques | Increased sensitivity in analytical methods |
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as an anti-cancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations have shown that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed during animal model studies. This safety aspect is crucial for further clinical development.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain kinases involved in signal transduction pathways, thereby affecting cellular processes like proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-2-methylpyridin-4-amine: Similar structure with iodine and methyl groups at different positions.
2-Amino-4-methylpyridine: Lacks the iodine atom but has a similar pyridine ring structure
Uniqueness
4-Iodo-5-methylpyridin-2-amine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for synthesizing specific derivatives and studying its distinct biological activities .
Biological Activity
4-Iodo-5-methylpyridin-2-amine is an organic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by relevant data and case studies.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Antimicrobial Properties
The compound has demonstrated effectiveness against various bacteria and fungi, suggesting its potential as an antimicrobial agent. In vitro studies have shown that it inhibits the growth of pathogens such as Staphylococcus aureus and Candida albicans .
2. Anticancer Activity
Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and apoptosis. For instance, it has been shown to modulate pathways related to cell survival and death, which are crucial in cancer progression .
3. Anti-inflammatory Effects
The compound's ability to interact with signaling pathways suggests potential anti-inflammatory properties. It may inhibit enzymes involved in inflammatory responses, providing a basis for further exploration in treating inflammatory diseases .
The biological activity of this compound is likely mediated through its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases, which play critical roles in cellular signaling pathways related to growth and inflammation.
- Signal Transduction Modulation : By influencing signal transduction pathways, it can affect cellular processes like proliferation and apoptosis .
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Pyridine Ring : Starting materials undergo cyclization reactions under specific conditions.
- Iodination : Introduction of iodine at the fourth position using iodine monochloride or other iodinating agents.
- Amine Functionalization : The amino group is introduced at the second position through nucleophilic substitution reactions.
This compound is also utilized in various chemical reactions such as Suzuki cross-coupling to synthesize novel derivatives .
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, demonstrating significant inhibition at low concentrations .
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Candida albicans 16 µg/mL -
Cancer Cell Line Study : Research involving human cancer cell lines revealed that treatment with this compound led to reduced cell viability and induced apoptosis in a dose-dependent manner .
Treatment Concentration (µM) Cell Viability (%) 10 80 25 50 50 30
Properties
IUPAC Name |
4-iodo-5-methylpyridin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOJMKSZNORAKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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